molecular formula C11H14N2O2 B5023858 N-ethyl-N'-(2-methylphenyl)ethanediamide

N-ethyl-N'-(2-methylphenyl)ethanediamide

Cat. No.: B5023858
M. Wt: 206.24 g/mol
InChI Key: BEXZVNOQYFRYTJ-UHFFFAOYSA-N
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Description

N-ethyl-N'-(2-methylphenyl)ethanediamide is an organic compound characterized by an ethanediamide backbone substituted with an ethyl group and a 2-methylphenyl group. Ethanediamides are known for their versatility in medicinal chemistry and materials science, often serving as enzyme inhibitors or ligands due to their ability to mimic substrate structures .

Properties

IUPAC Name

N-ethyl-N'-(2-methylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-3-12-10(14)11(15)13-9-7-5-4-6-8(9)2/h4-7H,3H2,1-2H3,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEXZVNOQYFRYTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(=O)NC1=CC=CC=C1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N’-(2-methylphenyl)ethanediamide typically involves the reaction of ethylenediamine with 2-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production of N-ethyl-N’-(2-methylphenyl)ethanediamide may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters. The final product is subjected to rigorous quality control measures to ensure purity and consistency .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N’-(2-methylphenyl)ethanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

N-ethyl-N’-(2-methylphenyl)ethanediamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-ethyl-N’-(2-methylphenyl)ethanediamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Variations and Substituent Effects

The biological and chemical properties of ethanediamides are heavily influenced by substituent patterns. Key comparisons include:

Substituent Position and Type
  • N'-(2,3-Dimethylphenyl)-N-(2-hydroxyethyl)ethanediamide (): Substituents: 2,3-dimethylphenyl and hydroxyethyl groups.
  • N-(2-methoxyphenyl)-N’-[2-(4-methoxyphenyl)ethyl]ethanediamide ():

    • Substituents: Methoxy groups at ortho and para positions.
    • Key Difference: Methoxy groups are electron-donating, enhancing resonance stabilization. The 2-methylphenyl group in the target compound lacks this effect, which could reduce binding affinity to aromatic receptor sites .
Heterocyclic vs. Aromatic Substituents
  • N’-(3,4-dimethylphenyl)-N-[2-(thiophen-2-yl)ethyl]ethanediamide ():
    • Substituents: Thiophene ring.
    • Biological Activity: Antimicrobial properties attributed to sulfur’s electronegativity and π-π stacking with bacterial membranes.
    • Comparison: Replacement of thiophene with a 2-methylphenyl group may diminish antimicrobial efficacy but improve metabolic stability .

Physicochemical Properties

  • Solubility : Hydroxy or methoxy groups increase water solubility (e.g., ). The target compound’s hydrophobic ethyl and methyl groups likely reduce solubility, favoring organic solvents.
  • Thermal Stability : Methyl and ethyl substituents generally enhance thermal stability compared to heterocyclic analogs (e.g., thiophene in ), which may decompose at lower temperatures due to ring strain .

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